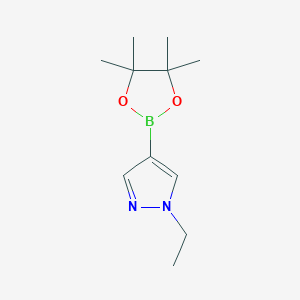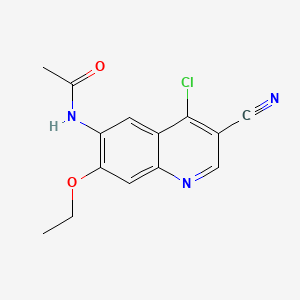
サクシニルスルファチアゾール
概要
説明
科学的研究の応用
Succinylsulfathiazole has several scientific research applications. It is primarily used for its antibacterial activity in the gastrointestinal tract . The compound has been studied for its ability to alter the flora of the gastrointestinal tract, making it useful in the preoperative preparation of the large bowel . Additionally, succinylsulfathiazole has been used in various folate deficiency studies to block the synthesis of folic acid .
作用機序
スクシニルスルファチアゾールの作用機序は、消化管における抗菌活性を含む。 この化合物は、約95%が腸内に残ったままで、吸収が不良である . それは、葉酸の産生に関与する細菌を阻害するスルファチアゾールの制御放出のためのプロドラッグとして作用する . この阻害は、細菌の成長と複製に不可欠な葉酸の合成を阻害する .
類似の化合物との比較
スクシニルスルファチアゾールは、スルファチアゾールおよびスルファメトキサゾールなどの他のスルホンアミド系抗生物質に似ている . これは、超長効性特性と消化管における特定の使用においてユニークである . 全身的に使用されるスルファチアゾールとは異なり、スクシニルスルファチアゾールは、主に腸における局所的な抗菌効果のために使用される . 他の類似の化合物には、局所治療に使用されるスルファベンザミドおよびスルファセタミドが含まれる .
生化学分析
Biochemical Properties
Succinylsulfathiazole is known to interact with bacterial dihydropteroate synthase (DHPS), acting as an inhibitor . This interaction is crucial in its role as an antibacterial agent, particularly in the gastrointestinal tract .
Cellular Effects
The primary cellular effect of Succinylsulfathiazole is its antibacterial activity. By inhibiting bacterial DHPS, it prevents the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .
Molecular Mechanism
Succinylsulfathiazole exerts its effects at the molecular level by binding to bacterial DHPS, inhibiting the enzyme’s activity . This prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid in bacteria .
Temporal Effects in Laboratory Settings
About 95% of Succinylsulfathiazole remains in the intestine, and only 5% is hydrolyzed, slowly, to sulfathiazole and is absorbed . This slow hydrolysis and absorption contribute to its classification as an ultra long-acting drug .
Dosage Effects in Animal Models
Given its primary use in the gastrointestinal tract, it is likely that dosage would influence the extent and duration of its antibacterial effects .
Metabolic Pathways
Succinylsulfathiazole is involved in the metabolic pathway of folic acid synthesis in bacteria. By inhibiting DHPS, it prevents the conversion of PABA to dihydropteroate, disrupting the pathway .
Transport and Distribution
Succinylsulfathiazole is primarily located in the gastrointestinal tract, where it exerts its antibacterial effects
Subcellular Localization
Given its role as a DHPS inhibitor, it is likely that it would be found in the cytoplasm where this enzyme is located .
準備方法
スクシニルスルファチアゾールは、さまざまな方法によって合成することができる。 一般的な方法の1つは、特定の条件下でコハク酸をスルファチアゾールと加熱することである . この化合物は、高速蒸発結晶化法を用いて調製することができる多形体および擬多形体を含む、いくつかの結晶形態で存在する . 工業生産方法では、多くの場合、アセトンおよびテトラヒドロフランなどの溶媒を使用して、化合物のさまざまな固体形態が生成される .
化学反応解析
スクシニルスルファチアゾールは、スルファチアゾールにゆっくりと変換する加水分解などのさまざまな化学反応を受ける . スルホンアミド基が存在するため、置換反応にも参加する可能性がある。 これらの反応に使用される一般的な試薬には、アルカリ水酸化物および炭酸塩が含まれる . スクシニルスルファチアゾールの加水分解によって生成される主な生成物は、スルファチアゾールである .
科学研究アプリケーション
スクシニルスルファチアゾールは、いくつかの科学研究アプリケーションを持っている。 これは、主に消化管における抗菌活性のために使用される . この化合物は、消化管の叢を変化させる能力について研究されており、大腸の手術前準備に役立つ . さらに、スクシニルスルファチアゾールは、葉酸の合成を阻害するさまざまな葉酸欠乏研究で使用されてきた .
化学反応の分析
Succinylsulfathiazole undergoes various chemical reactions, including hydrolysis, which slowly converts it to sulfathiazole . It can also participate in substitution reactions due to the presence of the sulfonamide group. Common reagents used in these reactions include alkali hydroxides and carbonates . The major product formed from the hydrolysis of succinylsulfathiazole is sulfathiazole .
類似化合物との比較
Succinylsulfathiazole is similar to other sulfonamide antibiotics, such as sulfathiazole and sulfamethoxazole . it is unique in its ultra long-acting properties and its specific use in the gastrointestinal tract . Unlike sulfathiazole, which is used systemically, succinylsulfathiazole is primarily used for its local antibacterial effects in the intestine . Other similar compounds include sulfabenzamide and sulfacetamide, which are used in topical treatments .
特性
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLYVHULOWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045281 | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116-43-8 | |
| Record name | Succinylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylsulfathiazole [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylsulfathiazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinylsulfathiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS8647O4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
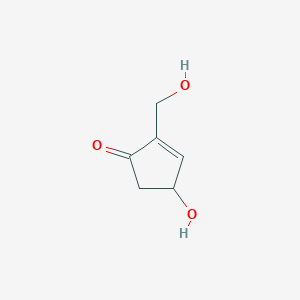
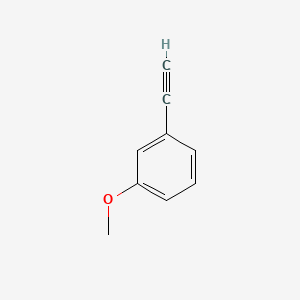

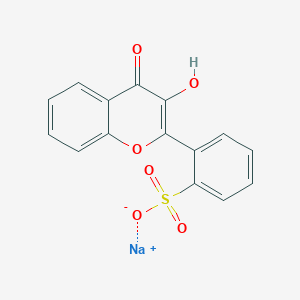

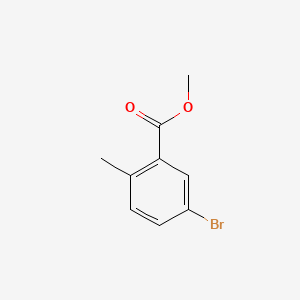
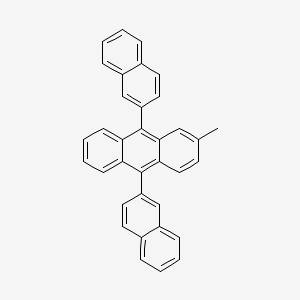

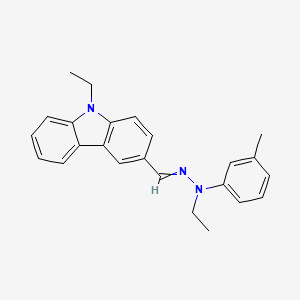
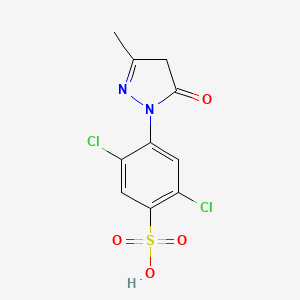
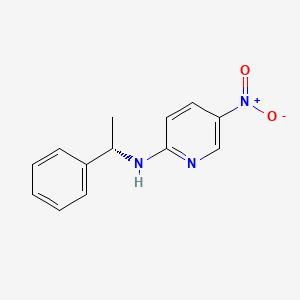
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)
